ブチルリチウム

概要

説明

Butyllithium, often abbreviated as BuLi or NBL, is a prominent organolithium reagent . It is widely used as a polymerization initiator in the production of elastomers such as polybutadiene or styrene-butadiene-styrene (SBS), and as a strong base in organic synthesis . It is commercially available as solutions in alkanes such as pentane, hexanes, or heptanes .

Synthesis Analysis

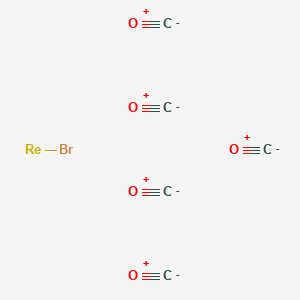

The standard preparation for n-BuLi involves the reaction of 1-bromobutane or 1-chlorobutane with lithium metal . The reaction proceeds more quickly if the lithium used contains 1–3% sodium .Molecular Structure Analysis

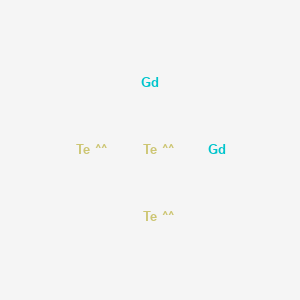

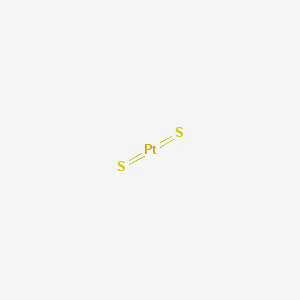

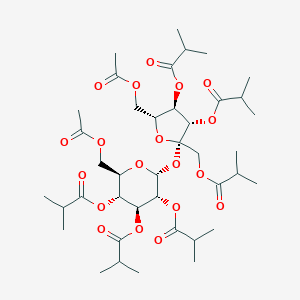

The molecular formula of Butyllithium is C4H9Li . It exists as a cluster in both the solid state and in solution. The clusters are held together by delocalized covalent bonds between lithium and the terminal carbon of the butyl chain .Chemical Reactions Analysis

Butyllithium is a strong base and a powerful nucleophile, depending on the other reactants . It is used in various reactions like deprotonation and nucleophilic substitution . It also serves as an initiator in the polymerization of monomers .Physical And Chemical Properties Analysis

Butyllithium is a colorless liquid, usually encountered as a pale yellow solution in alkanes . It has a molar mass of 64.06 g/mol . It reacts violently with water and decomposes to corrosive LiOH . It is soluble in ethers such as THF and hydrocarbons .科学的研究の応用

重合開始剤

ブチルリチウムは、ポリブタジエンやスチレン-ブタジエン-スチレン(SBS)などのエラストマーの製造において、重合開始剤として広く使用されています . このプロセスは、ゴムタイヤや様々なプラスチックや包装材料など、多様な製品の製造に不可欠です .

有機合成における強塩基

ブチルリチウムは、製薬業界など、有機化合物の合成において強塩基(超塩基)として広く用いられています . ブチルリチウムは、金属化によって他の官能基化された有機リチウム化合物を生成する能力が評価されています .

金属化反応

金属化反応は、アルキルリチウム試薬が、アルデヒド、ケトン、スルホン、ニトリルなどの化合物に存在する弱酸性プロトンを脱プロトン化できる能力に依存しています . 脱プロトン化によって生成されるカルバニオンは、広範囲なキラル変換やその他の有機反応のための貴重な中間体です .

求核反応

金属化によって生成された安定化された有機リチウム化合物は、広範囲な変換において求核剤としても反応できます:アルキルハロゲン化物やアリルハロゲン化物との反応、カルボニル化合物への付加、共役付加、エポキシドの開環 .

トランスメタル化

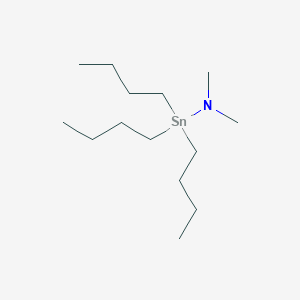

有機リチウム試薬は、他の金属有機化合物を調製するためにも使用されます。トランスメタル化は、有機銅化合物や有機チタン化合物を生成するために非常に有用な技術であり、これらは有機リチウム化合物よりも高い選択性を有する可能性があります .

安全な取扱方法

ブチルリチウムは、空気への暴露時に発火するのを防ぐために、厳密に乾燥した条件下で取り扱う必要があります . 通常、n-ブチルリチウムの溶液は、不活性雰囲気(窒素またはアルゴン)下で、シリンジまたはカニューレ法を用いて、元の容器から炎で乾燥させた反応容器に移されます

Safety and Hazards

将来の方向性

The global Butyllithium market is expected to grow at a CAGR of 4.9% from 2023 to 2028 , and reach a value of US 277.6 Mn by 2033 . The major drivers for this market are rising demand for polymer initiators and pharmaceutical grade products, and an increase in research and development activities in the pharmaceutical industry globally .

作用機序

Target of Action

Butyllithium, also known as n-BuLi, is an organolithium reagent . It primarily targets organic compounds, particularly those with acidic hydrogen atoms . The compound’s primary role is to act as a strong base and a powerful nucleophile .

Mode of Action

Butyllithium interacts with its targets through a process known as metalation, specifically lithium-hydrogen (Li/H) exchange . This process involves the removal of a proton (H+) from the target molecule by butyllithium, resulting in the formation of a new organolithium species . The compound can also act as a reductant, depending on the other reactants .

Biochemical Pathways

The primary biochemical pathway affected by butyllithium is the formation of carbon-carbon (C-C) bonds . The compound facilitates the formation of these bonds by acting as a nucleophile, attacking electrophilic carbon atoms in organic compounds . This process is crucial in the synthesis of complex organic molecules.

Pharmacokinetics

In the context of its use in chemical reactions, butyllithium is known to react rapidly and reversibly with various substrates .

Result of Action

The action of butyllithium results in the formation of new organolithium compounds, which are valuable intermediates in organic synthesis . These compounds can be used to create a wide range of products, from pharmaceuticals to polymers .

Action Environment

The action of butyllithium is highly dependent on the environment in which the reaction takes place. The compound is highly reactive and can spontaneously combust in air . Therefore, reactions involving butyllithium are typically conducted under an inert atmosphere (like nitrogen or argon) and in aprotic solvents like diethyl ether and tetrahydrofuran (THF) . The presence of polar cosolvents can also influence the rate of metalation and the subsequent reactions of the organolithium reagents .

生化学分析

Biochemical Properties

Butyllithium is a strongly basic and nucleophilic reagent due to the highly polar nature of its carbon–lithium bond . It is valued for its ability to generate other functionalized organolithium compounds by metalation . The carbanions generated by deprotonation are valuable intermediates for a wide range of chiral transformations and other organic reactions .

Molecular Mechanism

The molecular mechanism of Butyllithium primarily involves the deprotonation of weakly acidic protons present in aldehydes, ketones, sulfones, nitriles, and other compounds . This results in the generation of carbanions, which are valuable intermediates for a wide range of transformations .

Temporal Effects in Laboratory Settings

Butyllithium is a pyrophoric reagent and must be handled under rigorously dry conditions to prevent it from igniting upon exposure to air . When Butyllithium is exposed to air or moisture during preparation or storage, its concentration can be diminished, leading to an inaccurate amount being used in a reaction .

特性

IUPAC Name |

lithium;butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.Li/c1-3-4-2;/h1,3-4H2,2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEDOFVPSDKWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

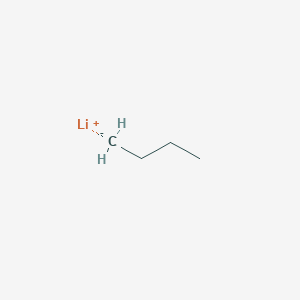

[Li+].CCC[CH2-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Li | |

| Record name | n-butyllithium | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/N-butyllithium | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026821 | |

| Record name | Lithium, butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Available in solution of C5 to C7 hydrocarbons; [Hawley] In cyclohexane solution: Water-white to pale yellow liquid with a petroleum-like odor; [CAMEO] In n-hexane solution: Yellow liquid; [MSDSonline] | |

| Record name | Lithium, butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyllithium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

109-72-8 | |

| Record name | Butyllithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium, butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium, butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLLITHIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09W9A6B8ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate](/img/structure/B86466.png)